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Cat. No.: B11942188 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with

significant implications for understanding disease pathogenesis and for biomarker discovery.

Accurate and reproducible quantification of lipid species is paramount for meaningful biological

interpretation. The use of internal standards is a cornerstone of quantitative mass

spectrometry-based lipidomics, as it corrects for variations in sample preparation, extraction

efficiency, and instrument response. 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine (17:1
Lyso PC) is a widely utilized internal standard for the quantification of various lipid classes,

particularly lysophospholipids and phospholipids. Its odd-chain fatty acid (17:1) makes it

distinguishable from most endogenous lipid species, which typically possess even-chain fatty

acids. This application note provides a comprehensive overview and detailed protocols for the

quantification of lipids using 17:1 Lyso PC as an internal standard.

Key Applications
The use of 17:1 Lyso PC as an internal standard is applicable to a broad range of research

areas, including:

Biomarker Discovery: Identifying lipid biomarkers for various diseases such as cancer,

cardiovascular diseases, and metabolic disorders.
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Drug Development: Assessing the effect of drug candidates on lipid metabolism and

signaling pathways.

Nutritional Science: Investigating the impact of dietary interventions on the lipidome.

Basic Research: Elucidating the roles of lipids in cellular processes and signaling.

Signaling Pathway: The Autotaxin-LPA Axis
Lysophosphatidylcholines (LPCs), which can be quantified using the 17:1 Lyso PC standard,

are not only metabolic intermediates but also precursors to potent signaling molecules. A key

pathway involving LPC is the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis.[1][2][3][4][5]

Extracellular LPC is hydrolyzed by the enzyme autotaxin (ATX), a secreted lysophospholipase

D, to produce lysophosphatidic acid (LPA).[2][4][5] LPA is a bioactive lipid mediator that signals

through at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[2][3] This

signaling cascade activates downstream pathways, including those involving Ras/Raf, RhoA,

phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK), influencing

a wide array of cellular processes such as cell proliferation, migration, survival, and

inflammation.[3] The ATX-LPA signaling axis is crucial in both normal physiological processes

and in the pathophysiology of various diseases, including cancer and fibrosis.[2][3][5]
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Autotaxin-LPA Signaling Pathway

Experimental Workflow
The general workflow for lipid quantification using 17:1 Lyso PC as an internal standard

involves several key steps, from sample preparation to data analysis.
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1. Sample Preparation
(e.g., Serum, Plasma, Cells)

2. Internal Standard Spiking
(Add 17:1 Lyso PC)

3. Lipid Extraction
(e.g., Bligh-Dyer, MTBE)

4. Drying and Reconstitution

5. LC-MS/MS Analysis

6. Data Processing
(Peak Integration, Normalization)

7. Quantification
(Ratio to Internal Standard)

Click to download full resolution via product page

Lipid Quantification Workflow

Experimental Protocols
Materials and Reagents

Internal Standard: 17:1 Lyso PC (Avanti Polar Lipids or equivalent)

Solvents (LC-MS grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water
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Additives: Formic acid, Ammonium acetate, Ammonium formate

Lipid Extraction Solvents: Methyl-tert-butyl ether (MTBE)

Sample Tubes: Glass vials with PTFE-lined caps

Centrifuge: Capable of 4°C operation

Nitrogen Evaporator or SpeedVac

LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-

resolution mass spectrometer.

Internal Standard Stock Solution Preparation
Prepare a stock solution of 17:1 Lyso PC in methanol or a chloroform:methanol mixture

(e.g., 2:1, v/v) at a concentration of 1 mg/mL.

Store the stock solution at -20°C or -80°C in glass vials.

Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10

µg/mL) with the appropriate solvent.

Sample Preparation and Lipid Extraction
This protocol is a general guideline and may need optimization based on the sample matrix.

The following is an example for serum/plasma samples.

Thaw serum or plasma samples on ice.

To a 1.5 mL glass tube, add 20 µL of the sample.

Add a known amount of the 17:1 Lyso PC internal standard working solution to each

sample. The amount should be optimized to be within the linear range of the instrument and

comparable to the expected levels of the analytes of interest.

Lipid Extraction (MTBE Method):
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Add 225 µL of cold methanol to the sample and vortex for 10 seconds.

Add 750 µL of cold MTBE and vortex for 10 seconds, followed by shaking for 6 minutes at

4°C.

Induce phase separation by adding 188 µL of LC-MS grade water and vortexing for 20

seconds.

Centrifuge at 14,000 rpm for 2 minutes at 4°C.

Carefully collect the upper organic phase containing the lipids into a new glass tube.

Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.

Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial

mobile phase (e.g., 9:1 methanol/toluene or a mixture of isopropanol:acetonitrile:water).

LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument and

lipid classes of interest.

Liquid Chromatography (Reversed-Phase)

Column: C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic

Acid

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1%

Formic Acid

Gradient: A linear gradient from 40% B to 100% B over a specified time, followed by a hold at

100% B and re-equilibration.

Flow Rate: 0.2-0.4 mL/min

Column Temperature: 45-55°C
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Injection Volume: 2-10 µL

Mass Spectrometry (Triple Quadrupole in Positive Ion Mode for Lyso PCs)

Ion Source: Electrospray Ionization (ESI)

Polarity: Positive

IonSpray Voltage: 4500-5500 V

Temperature: 500-600°C

Curtain Gas: 30-40 psi

Ion Source Gas 1: 40-60 psi

Ion Source Gas 2: 40-60 psi

Collision Gas: Nitrogen

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Lyso PCs

Lipid Species Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

17:1 Lyso PC (IS) 508.3 184.1 25-35

16:0 Lyso PC 496.3 184.1 25-35

18:0 Lyso PC 524.4 184.1 25-35

18:1 Lyso PC 522.4 184.1 25-35

18:2 Lyso PC 520.4 184.1 25-35

20:4 Lyso PC 544.4 184.1 25-35
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Note: The phosphocholine headgroup fragment at m/z 184.1 is characteristic for PCs and Lyso

PCs in positive ion mode.

Data Processing and Quantification
Peak Integration: Integrate the chromatographic peaks for the endogenous lipids and the

17:1 Lyso PC internal standard using the instrument's software.

Response Ratio Calculation: Calculate the response ratio for each analyte by dividing the

peak area of the analyte by the peak area of the 17:1 Lyso PC internal standard.

Response Ratio = (Peak Area of Analyte) / (Peak Area of 17:1 Lyso PC)

Calibration Curve: To obtain absolute quantification, a calibration curve should be prepared

using authentic standards of the lipids of interest at various concentrations, with a fixed

amount of the 17:1 Lyso PC internal standard.

Concentration Calculation: Determine the concentration of the endogenous lipids in the

samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary
The following table provides an example of how to structure quantitative data obtained from a

lipidomics experiment using 17:1 Lyso PC as an internal standard.

Table 2: Example Quantitative Lipidomics Data

Lipid
Species

Retention
Time (min)

Peak Area
(Analyte)

Peak Area
(17:1 Lyso
PC IS)

Response
Ratio

Concentrati
on (µM)

16:0 Lyso PC 5.2 1.25E+06 2.50E+06 0.50 12.5

18:0 Lyso PC 5.8 8.75E+05 2.50E+06 0.35 8.8

18:1 Lyso PC 5.6 2.13E+06 2.50E+06 0.85 21.3

18:2 Lyso PC 5.4 1.50E+06 2.50E+06 0.60 15.0

20:4 Lyso PC 5.1 5.00E+05 2.50E+06 0.20 5.0
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Conclusion

The use of 17:1 Lyso PC as an internal standard provides a robust and reliable method for the

quantification of a wide range of lipid species by LC-MS/MS. Its unique mass and structural

properties allow for accurate correction of experimental variability, leading to high-quality,

reproducible data. The protocols and information provided in this application note serve as a

comprehensive guide for researchers, scientists, and drug development professionals to

implement this methodology in their lipidomics workflows. Proper optimization of extraction,

chromatography, and mass spectrometry parameters for the specific lipids and matrices of

interest is crucial for achieving the best results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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